molecular formula C7H12F2O2 B13252631 3,3-Difluoro-4,4-dimethylpentanoic acid CAS No. 1550749-88-6

3,3-Difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13252631
CAS No.: 1550749-88-6
M. Wt: 166.17 g/mol
InChI Key: HFQMDEJNSDYUHD-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,4-dimethylpentanoic acid is a fluorinated carboxylic acid characterized by two fluorine atoms at the C3 position and two methyl groups at the C4 position. This structure confers unique physicochemical properties, such as enhanced acidity due to electron-withdrawing fluorine substituents and steric hindrance from the dimethyl groups.

Properties

CAS No.

1550749-88-6

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

3,3-difluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O2/c1-6(2,3)7(8,9)4-5(10)11/h4H2,1-3H3,(H,10,11)

InChI Key

HFQMDEJNSDYUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4,4-dimethylpentanoic acid typically involves the fluorination of 4,4-dimethylpentanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 3,3-Difluoro-4,4-dimethylpentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-dimethylpentanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1. 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic Acid (CAS 681240-16-4)
  • Structure : Differs by a hydroxyl group at C3 instead of fluorine.
2.1.2. (2S,3S)-3-Hydroxy-2,4-dimethylpentanoic Acid (225)
  • Structure : Hydroxy and methyl substituents at C3 and C2/C4 positions, respectively.
  • Properties : Found in salinamides A and B, bicyclic depsipeptides with anti-inflammatory activity (IC₅₀ values: 3.7 µM for TNF inhibition). The stereochemistry (2S,3S) is critical for biological activity .
  • Contrast : The absence of fluorine in this analog reduces its metabolic stability compared to 3,3-difluoro derivatives.
2.1.3. 3-Amino-4,4-dimethylpentanoic Acid Hydrate
  • Structure: Amino group at C3 instead of fluorine.
  • Properties: Soluble in water and methanol, with a molecular weight of 145.20 g/mol. The amino group enables participation in peptide bonding, making it a valuable building block in drug discovery .
  • Contrast: The basic amino group increases pH sensitivity, unlike the acidic fluorine substituents in the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Reference
3,3-Difluoro-4,4-dimethylpentanoic acid* ~178.16 (calculated) Likely low in water, moderate in organic solvents -COOH, -CF₂-, -C(CH₃)₂-
3-Amino-4,4-dimethylpentanoic acid hydrate 145.20 Water, methanol -COOH, -NH₂, -C(CH₃)₂-
(2S,3S)-3-Hydroxy-2,4-dimethylpentanoic acid 146.18 Polar organic solvents -COOH, -OH, -CH(CH₃)-
2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid 194.16 Not reported -COOH, -CF₂-, -OH, -C(CH₃)₂-

*Estimated based on structural analogs.

Biological Activity

3,3-Difluoro-4,4-dimethylpentanoic acid is a fluorinated derivative of a branched-chain fatty acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and multiple methyl groups, which enhance its stability and biological activity. The structural formula can be represented as follows:

C7H12F2O2\text{C}_7\text{H}_{12}\text{F}_2\text{O}_2

The biological activity of 3,3-difluoro-4,4-dimethylpentanoic acid is primarily attributed to its interaction with various molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Research indicates that this compound modulates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in cellular growth and metabolism.

Biological Activities

1. Antidepressant Effects:
Studies have shown that compounds affecting the mTORC1 pathway can exhibit antidepressant effects similar to ketamine. This suggests potential applications in treating neuropsychiatric disorders.

2. Enzyme Interaction:
The compound has demonstrated interactions with various enzymes, influencing metabolic pathways. For example, it may participate in group transfer reactions where the amino group can be transferred to α-keto acids to form new amino acids.

3. Bioavailability:
The unique fluorinated structure enhances the bioavailability of the compound, allowing for better interaction with biological targets compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities

Activity Description
Antidepressant EffectsModulates mTORC1 signaling pathway; potential treatment for depression
Enzyme InteractionsParticipates in group transfer reactions; influences metabolic pathways
Enhanced BioavailabilityFluorinated structure improves interaction with biological targets

Case Studies

Case Study 1: Modulation of mTORC1 Pathway
A study investigated the effects of 3,3-difluoro-4,4-dimethylpentanoic acid on cellular models. Results indicated that treatment with this compound led to significant modulation of the mTORC1 pathway, resulting in enhanced cellular growth and survival under stress conditions. This suggests its potential as a therapeutic agent in neuropsychiatric disorders.

Case Study 2: Enzyme Activity Assay
In another experiment, researchers assessed the enzyme inhibitory activity of 3,3-difluoro-4,4-dimethylpentanoic acid against specific metabolic enzymes. The results showed that the compound effectively inhibited enzyme activity at micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders.

1. Medicinal Chemistry

Due to its significant biological activities, 3,3-difluoro-4,4-dimethylpentanoic acid is being explored as a pharmaceutical intermediate or active ingredient in drug formulations aimed at treating various diseases.

2. Agricultural Chemistry

The compound's properties are also being investigated for applications in agrochemicals, where its fluorinated structure may enhance efficacy against pests or diseases.

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